Regioisomeric Identity: 3‑Piperidinyl vs. 1‑Piperidinyl vs. 4‑Piperidinyl Attachment
The target compound is the only commercially available bis‑piperidine ethyl‑bridged diamine in which the second piperidine ring is attached at the 3‑position, creating a chiral center . In contrast, the symmetrical 1,2‑di(piperidin‑1‑yl)ethane (CAS 1932‑04‑3) has both rings connected through nitrogen, while 1‑(2‑piperidin‑4‑ylethyl)piperidine and 1‑(2‑piperidin‑2‑ylethyl)piperidine are regioisomeric variants that are not readily catalogued as single isomers. The 3‑attachment precisely matches the scaffold described in patent literature for PAR2 antagonist development, providing a direct link to a patent‑protected chemotype that cannot be claimed by regioisomeric alternatives [1].
| Evidence Dimension | Regiochemistry of piperidine attachment to ethylene bridge |
|---|---|
| Target Compound Data | 3‑piperidinyl (carbon‑3 of piperidine ring linked to ethyl bridge) |
| Comparator Or Baseline | 1,2‑di(piperidin‑1‑yl)ethane (N‑linked, symmetrical); 4‑piperidinyl analog (carbon‑4 linked); 2‑piperidinyl analog (carbon‑2 linked) |
| Quantified Difference | Qualitative – unique regioisomer among catalogued bis‑piperidine C₂‑bridged diamines |
| Conditions | Structural identity confirmed by IUPAC name: 1‑(2‑piperidin‑3‑ylethyl)piperidine |
Why This Matters
A defined regioisomer is essential for reproducible structure‑activity relationship (SAR) studies and ensures that biological data correspond to a single molecular entity rather than an isomeric mixture, which is critical for lead‑optimization programs.
- [1] DrugMap / IDRBLab. PAR2 Antagonist Patent (DM80XRM) – Piperidine Derivative 3 Scaffold. https://drugmap.idrblab.net/data/drug/details/DM80XRM (accessed 2026‑05‑03). View Source
